REACTION_CXSMILES
|
NC1[S:3][C:4]2[CH:10]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].Cl>O>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([S:11]([NH2:14])(=[O:12])=[O:13])=[CH:10][C:4]=1[SH:3] |f:1.2|
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Name
|
|
Quantity
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66 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)S(=O)(=O)N
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Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)S(=O)(=O)N)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g | |
YIELD: CALCULATEDPERCENTYIELD | 126.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |